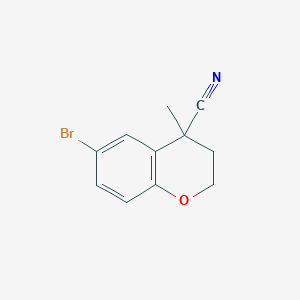
6-Bromo-4-methylchromane-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-methylchromane-4-carbonitrile is an organic compound that belongs to the class of chromanes. Chromanes are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a nitrile group at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylchromane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 4-methylchromane-4-carbonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Bromo-4-methylchromane-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: 6-Substituted-4-methylchromane-4-carbonitrile derivatives.
Reduction: 6-Bromo-4-methylchromane-4-amine.
Oxidation: 6-Bromo-4-carboxychromane-4-carbonitrile.
科学研究应用
6-Bromo-4-methylchromane-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-4-methylchromane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar in structure but contains a pyrazolo ring instead of a chromane ring.
6-Bromo-2-pyridinecarbonitrile: Contains a pyridine ring instead of a chromane ring.
Uniqueness
6-Bromo-4-methylchromane-4-carbonitrile is unique due to its chromane backbone, which imparts distinct chemical and biological properties
生物活性
6-Bromo-4-methylchromane-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of 4-methylchromane followed by the introduction of a carbonitrile group. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate) | 12.5 | Cell cycle arrest |
| HCT-116 (Colon) | 18.0 | Inhibition of proliferation |
The biological activity is primarily attributed to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis. Notably, it has been shown to affect mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to enhanced apoptosis in cancer cells.
Case Studies
- Study on Breast Cancer Cells : In a study conducted on MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers such as cleaved caspase-3 and PARP. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.
- Prostate Cancer Research : Another investigation focused on its effects on PC-3 prostate cancer cells, where it was observed that the compound inhibited cell migration and invasion, suggesting potential anti-metastatic properties.
Pharmacological Profile
The pharmacological profile of this compound indicates favorable bioavailability and low toxicity in preliminary studies. Further investigations are required to fully understand its pharmacokinetics and long-term safety.
属性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
6-bromo-4-methyl-2,3-dihydrochromene-4-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c1-11(7-13)4-5-14-10-3-2-8(12)6-9(10)11/h2-3,6H,4-5H2,1H3 |
InChI 键 |
ASXHVTKLJMBTRN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















